Cas no 1225881-61-7 (1-Amino-5-(4-fluorophenyl)pentan-3-ol)

1-Amino-5-(4-fluorophenyl)pentan-3-ol is a fluorinated amino alcohol compound with potential applications in pharmaceutical and organic synthesis. Its structure features a primary amine and a hydroxyl group on a pentane backbone, along with a 4-fluorophenyl substituent, which may enhance binding affinity in bioactive molecules. The presence of fluorine can improve metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The compound’s chiral center allows for stereoselective synthesis, enabling the development of enantiomerically pure derivatives. Its well-defined chemical properties and functional group versatility make it suitable for use in peptidomimetics, small-molecule inhibitors, and other medicinal chemistry applications.
1-Amino-5-(4-fluorophenyl)pentan-3-ol structure
1225881-61-7 structure
商品名:1-Amino-5-(4-fluorophenyl)pentan-3-ol
CAS番号:1225881-61-7
MF:C11H16FNO
メガワット:197.24924659729
CID:6489639
PubChem ID:112457964

1-Amino-5-(4-fluorophenyl)pentan-3-ol 化学的及び物理的性質

名前と識別子

    • 1225881-61-7
    • 1-amino-5-(4-fluorophenyl)pentan-3-ol
    • EN300-1836097
    • 1-Amino-5-(4-fluorophenyl)pentan-3-ol
    • インチ: 1S/C11H16FNO/c12-10-4-1-9(2-5-10)3-6-11(14)7-8-13/h1-2,4-5,11,14H,3,6-8,13H2
    • InChIKey: JBCRQOFIHOAUBQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CCC(CCN)O

計算された属性

  • せいみつぶんしりょう: 197.121592296g/mol
  • どういたいしつりょう: 197.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

1-Amino-5-(4-fluorophenyl)pentan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1836097-0.1g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
0.1g
$678.0 2023-06-02
Enamine
EN300-1836097-0.25g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
0.25g
$708.0 2023-06-02
Enamine
EN300-1836097-0.05g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
0.05g
$647.0 2023-06-02
Enamine
EN300-1836097-5.0g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
5g
$2235.0 2023-06-02
Enamine
EN300-1836097-2.5g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
2.5g
$1509.0 2023-06-02
Enamine
EN300-1836097-10.0g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
10g
$3315.0 2023-06-02
Enamine
EN300-1836097-0.5g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
0.5g
$739.0 2023-06-02
Enamine
EN300-1836097-1.0g
1-amino-5-(4-fluorophenyl)pentan-3-ol
1225881-61-7
1g
$770.0 2023-06-02

1-Amino-5-(4-fluorophenyl)pentan-3-ol 関連文献

1-Amino-5-(4-fluorophenyl)pentan-3-olに関する追加情報

Recent Advances in the Study of 1-Amino-5-(4-fluorophenyl)pentan-3-ol (CAS: 1225881-61-7): A Promising Compound in Chemical Biology and Pharmaceutical Research

1-Amino-5-(4-fluorophenyl)pentan-3-ol (CAS: 1225881-61-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenyl group and an amino alcohol moiety, has shown potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its pharmacological properties and future directions in research.

The synthesis of 1-Amino-5-(4-fluorophenyl)pentan-3-ol has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as asymmetric synthesis and catalytic hydrogenation to achieve enantiomerically pure forms of the compound. These synthetic improvements are crucial for ensuring the reproducibility and scalability of the compound for further biological testing and potential clinical applications.

In terms of biological activity, preliminary studies have demonstrated that 1-Amino-5-(4-fluorophenyl)pentan-3-ol exhibits promising interactions with several key biological targets. For instance, it has shown moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of inflammatory diseases. Additionally, its structural similarity to known neuromodulators has prompted investigations into its effects on neurotransmitter systems, with early results indicating possible neuroprotective properties.

Recent pharmacological evaluations have further explored the compound's pharmacokinetic profile. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for understanding its behavior in vivo. These evaluations have revealed favorable characteristics, such as good oral bioavailability and a reasonable half-life, making it a viable candidate for further drug development. However, challenges such as metabolic stability and potential toxicity in higher doses remain areas of active research.

The potential of 1-Amino-5-(4-fluorophenyl)pentan-3-ol as a scaffold for drug development has also been a focal point of recent research. Its modular structure allows for the introduction of various functional groups, enabling the creation of derivatives with enhanced biological activity and selectivity. Several research groups have reported the synthesis of such derivatives, with some showing improved efficacy in preclinical models of disease. These findings underscore the compound's versatility and potential as a lead structure in medicinal chemistry.

In conclusion, 1-Amino-5-(4-fluorophenyl)pentan-3-ol (CAS: 1225881-61-7) represents a promising compound in the field of chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological evaluation, and derivative development have highlighted its potential therapeutic applications. Future research should focus on addressing the remaining challenges, such as optimizing its pharmacokinetic properties and further elucidating its mechanism of action. Continued exploration of this compound and its derivatives may yield novel therapeutic agents for a range of diseases.

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